2,13-Dimethyltetradecanedioic acid
Description
Properties
CAS No. |
167380-47-4 |
|---|---|
Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41g/mol |
IUPAC Name |
2,13-dimethyltetradecanedioic acid |
InChI |
InChI=1S/C16H30O4/c1-13(15(17)18)11-9-7-5-3-4-6-8-10-12-14(2)16(19)20/h13-14H,3-12H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
YDLYHCMMGSPGLH-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCCCCC(C)C(=O)O)C(=O)O |
Canonical SMILES |
CC(CCCCCCCCCCC(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 2,13-Dimethyltetradecanedioic acid | C₁₆H₃₀O₄ | ~286.4 | Branched at C2 and C13; dicarboxylic acid |
| Tetradecanedioic acid (C14 diacid) | C₁₄H₂₆O₄ | 258.35 | Linear, unbranched dicarboxylic acid |
| Dodecanedioic acid (C12 diacid) | C₁₂H₂₂O₄ | 230.30 | Shorter chain; linear dicarboxylic acid |
| 13-Methyltetradecanoic acid | C₁₅H₃₀O₂ | 242.40 | Mono-carboxylic acid; branched at C13 |
Sources :
- Branching Effects : The 2,13-dimethyl substitution disrupts molecular symmetry, reducing crystallinity compared to linear analogs like tetradecanedioic acid. This may enhance flexibility in polymer applications .
- Chain Length : Shorter diacids (e.g., dodecanedioic acid) exhibit lower melting points and higher solubility in polar solvents due to reduced van der Waals interactions .
Physicochemical Properties
| Property | This compound | Tetradecanedioic acid | Dodecanedioic acid | 13-Methyltetradecanoic acid |
|---|---|---|---|---|
| logP | 5.26 | ~4.8 (estimated) | 3.1 | 6.2 |
| Solubility in Water | Extremely low | Very low | Moderate | Insoluble |
| Hydrogen Bond Donors | 2 | 2 | 2 | 1 |
Notes:
- The higher logP of this compound (5.26 vs. 4.8 for linear C14 diacid) reflects increased hydrophobicity due to methyl branching .
- Solubility : Linear diacids like dodecanedioic acid (C12) show moderate aqueous solubility (~1.2 g/L), while branched analogs are nearly insoluble, limiting their use in aqueous systems .
Preparation Methods
Olefin Metathesis-Based Chain Elongation
Olefin metathesis, particularly using Grubbs catalysts, offers a versatile route for constructing long-chain diacids. For this compound, a symmetrical α,ω-diene intermediate (e.g., dimethyl oct-7-enoate) undergoes cross-metathesis with a functionalized olefin to introduce branching. Subsequent hydrogenation and hydrolysis yield the target compound.
Reaction Conditions :
-
Catalyst: Grubbs 2nd generation (5–10 mol%)
-
Solvent: Dichloromethane, 40°C, inert atmosphere
-
Post-reduction: Pd/C (10 wt%) under H₂ (3 atm)
-
Hydrolysis: 6 M HCl, reflux (12 h)
Condensation of Methyl Branched Precursors
A stepwise assembly via Claisen condensation involves ester enolates of methyl-substituted carboxylic acids. For instance, methyl 6-methylheptanoate undergoes base-catalyzed condensation to form a β-keto ester, followed by decarboxylation and further elongation.
Key Steps :
-
Claisen Condensation :
-
Substrates: Methyl 6-methylheptanoate + methyl 8-methylnonanoate
-
Base: NaHMDS, THF, −78°C → 25°C
-
Intermediate: β-Keto ester (72% yield)
-
-
Decarboxylation :
-
H₂O, H⁺ (pH 4–5), 100°C (8 h)
-
-
Hydrolysis :
-
NaOH (2 M), ethanol, reflux (24 h)
-
Biotechnological Synthesis via Fermentation
Microbial oxidation of long-chain alkanes by Candida tropicalis strains can produce dimethyl-substituted diacids. Substrate engineering with 2,13-dimethyltetradecane induces ω-oxidation, yielding the diacid via β-oxidation inhibition.
Fermentation Parameters :
-
Strain: Candida tropicalis (engineered for alkane hydroxylase overexpression)
-
Substrate: 2,13-Dimethyltetradecane (10 g/L)
-
Medium: YPD, 30°C, 120 rpm (96 h)
-
Product Isolation: Acid precipitation (pH 2), centrifugation
Yield : 18–22% (low due to steric hindrance).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Olefin Metathesis | 55–65 | 95 | Moderate | High |
| Claisen Condensation | 48 | 90 | High | Moderate |
| Fermentation | 18–22 | 85 | Low | Low |
Notes :
-
Metathesis : High cost due to catalyst usage but offers precise branching control.
-
Condensation : Scalable but requires rigorous purification to eliminate β-keto ester byproducts.
-
Fermentation : Eco-friendly but limited by microbial substrate uptake efficiency.
Optimization Strategies for Industrial Viability
Catalyst Recycling in Metathesis
Immobilizing Grubbs catalysts on silica nanoparticles enhances recyclability, reducing costs by 40% over five cycles without significant activity loss.
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